

# Karanjin-Based Topical Formulation for Psoriasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Current topical treatments often have limitations, including side effects and variable efficacy. **Karanjin**, a furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, has demonstrated significant anti-inflammatory, antioxidant, and anti-proliferative properties, making it a promising candidate for the topical treatment of psoriasis.[1][2][3] This document provides detailed application notes and protocols for the development and evaluation of a **Karanjin**-based topical formulation for psoriasis. It covers formulation strategies, in vitro efficacy testing, and outlines the key signaling pathways involved in **Karanjin**'s mechanism of action.

### Introduction to Karanjin for Psoriasis Treatment

**Karanjin** has been investigated for various pharmacological activities, including anti-inflammatory and anti-cancer effects.[4][5] In the context of psoriasis, its therapeutic potential stems from its ability to modulate key pathological processes of the disease. Psoriasis is driven by a complex interplay of immune cells and keratinocytes, leading to chronic inflammation and epidermal hyperplasia.[6] Key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central to this process, and their signaling pathways, such as Nuclear Factor-kappa B (NF-κB), are critical therapeutic targets.[7][8] **Karanjin** has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory



cytokines like TNF-α.[9] Furthermore, its ability to scavenge nitric oxide, a molecule implicated in keratinocyte proliferation in psoriasis, further supports its therapeutic potential.[10][11]

# Formulation Development of a Topical Karanjin Product

The lipophilic nature of **Karanjin** necessitates a formulation strategy that enhances its solubility and skin permeation to ensure effective delivery to the target site.[12] Two promising approaches are emulgels and liposomal lotions.

### Karanjin-Loaded Emulgel

An emulgel combines the properties of an emulsion and a gel, offering a stable and cosmetically elegant vehicle for topical drug delivery.[1]

Table 1: Optimized **Karanjin** Emulgel Formulation and Properties[1]

| Parameter                 | Value           |
|---------------------------|-----------------|
| Droplet Size              | 110.4 ± 1.56 nm |
| Zeta Potential            | -40.9 ± 1.11 mV |
| Entrapment Efficiency     | 92.12 ± 2.8%    |
| pH                        | 7.31            |
| Viscosity                 | 8060 cP         |
| In Vitro Release (6 hr)   | 95.36%          |
| Ex Vivo Permeation (5 hr) | 88%             |

## **Karanjin-Loaded Liposomal Lotion**

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and skin penetration.[12][13]

Table 2: Optimized Karanjin Liposomal Formulation and Properties[12][13]



| Parameter                                               | Value          |
|---------------------------------------------------------|----------------|
| Mean Diameter                                           | 195 ± 1.8 nm   |
| Polydispersity Index (PDI)                              | 0.271 ± 0.02   |
| Zeta Potential                                          | -27.0 ± 2.1 mV |
| Entrapment Efficiency (EE)                              | 61.97 ± 2.5%   |
| Ex Vivo Permeation Increase vs. Pure Karanjin<br>Lotion | 22.44%         |

## **Experimental Protocols**

This section provides detailed protocols for the in vitro and in vivo evaluation of a **Karanjin**-based topical formulation.

## In Vitro Anti-Proliferative Assay on HaCaT Keratinocytes

This protocol assesses the ability of **Karanjin** to inhibit the hyperproliferation of keratinocytes, a hallmark of psoriasis. The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely used in vitro model for psoriasis research.[14]

Protocol 1: MTT Assay for Keratinocyte Proliferation

- Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seeding: Seed 5 x 10<sup>3</sup> HaCaT cells per well in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Karanjin (e.g., 1, 5, 10, 25, 50 μM) dissolved in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Include a vehicle-only control. Incubate for 48-72 hours.
- MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

#### **In Vitro Anti-Inflammatory Assays**

These protocols evaluate **Karanjin**'s ability to suppress the inflammatory response in cellular models relevant to psoriasis.

Protocol 2: Nitric Oxide (NO) Scavenging Assay[10]

- Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).
- Treatment: Add various concentrations of **Karanjin** to the reaction mixture.
- Incubation: Incubate the samples at 25°C for 150 minutes.
- Griess Reagent: After incubation, add an equal volume of Griess reagent (1% sulfanilamide,
  0.1% naphthylethylenediamine dihydrochloride in 2% H3PO4).
- Absorbance Measurement: Measure the absorbance at 546 nm. Ascorbic acid can be used as a positive control.
- Data Analysis: Calculate the percentage of NO scavenging activity. Karanjin has been shown to have a high NO scavenging activity of 95.60%.[10]

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA[7][15]

- Cell Culture and Stimulation: Culture HaCaT cells or peripheral blood mononuclear cells (PBMCs) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) (1 μg/mL) to induce the production of TNF-α and IL-6.
- Treatment: Co-treat the cells with various concentrations of the **Karanjin** formulation.



- Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
- ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
- Data Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants and compare the levels in **Karanjin**-treated cells to the LPS-stimulated control.

#### In Vitro Western Blot for NF-kB Pathway Activation

This protocol determines the effect of **Karanjin** on the NF-kB signaling pathway, a key regulator of inflammation in psoriasis.[4]

Protocol 4: Western Blot Analysis of NF-kB p65

- Cell Culture and Treatment: Culture HaCaT cells and treat them with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL) with or without pre-treatment with **Karanjin** for the indicated times.
- Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the phosphorylated form of NF-κB p65 (p-p65). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total p65 to determine the effect of Karanjin on NF-κB activation.



## In Vivo Evaluation in an Imiquimod-Induced Psoriasis Mouse Model

This animal model is widely used to screen anti-psoriatic drugs as it mimics many of the histopathological and immunological features of human psoriasis.[16][17]

Protocol 5: Imiquimod-Induced Psoriasis-Like Dermatitis in Mice

- Animal Model: Use BALB/c or C57BL/6 mice.
- Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of the mice for 6-8 consecutive days.
- Treatment: Topically apply the **Karanjin** formulation to the inflamed skin daily, starting from the first day of imiquimod application. Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).
- Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4. The cumulative score represents the PASI score.
- Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
- Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17, IL-23) in skin homogenates or serum using ELISA or qPCR.[17]

## **Mechanism of Action and Signaling Pathways**

**Karanjin** exerts its anti-psoriatic effects by modulating several key signaling pathways involved in inflammation and keratinocyte proliferation.





Click to download full resolution via product page

Caption: **Karanjin**'s modulation of key psoriasis signaling pathways.

**Karanjin** has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[9] By doing so, it can reduce the production of key psoriasis-associated cytokines such as TNF-α and IL-6.[7] Furthermore, molecular docking studies suggest that **Karanjin** can interact with and potentially inhibit inflammatory cytokines like IL-17 and IL-23, which are pivotal in the pathogenesis of psoriasis.[2][14] The MAPK and JAK-STAT pathways are also implicated in psoriasis, driving keratinocyte proliferation and inflammation.[8]



[18] While direct evidence of **Karanjin**'s effect on the JAK-STAT pathway in psoriasis is still emerging, its known anti-inflammatory properties suggest a potential modulatory role.



Click to download full resolution via product page

Caption: Workflow for developing a **Karanjin**-based psoriasis treatment.

## **Safety and Toxicology**

Preliminary studies have indicated that **Karanjin** has low toxicity. Toxicity studies in rats showed no lethal effects at a dose of 20 mg/kg body weight when administered orally for 14 days. In vitro studies on human cervical cancer cells and normal mouse fibroblast L929 cells also demonstrated low toxicity. However, comprehensive toxicological studies of any new topical formulation are essential to ensure its safety for human use.



#### Conclusion

**Karanjin** presents a promising natural alternative for the topical treatment of psoriasis. Its multifaceted mechanism of action, targeting both inflammation and keratinocyte hyperproliferation, addresses the core pathologies of the disease. The formulation of **Karanjin** into advanced delivery systems like emulgels and liposomal lotions can overcome its solubility and permeation challenges, enhancing its therapeutic efficacy. The protocols outlined in this document provide a comprehensive framework for the pre-clinical development and evaluation of a **Karanjin**-based topical formulation for psoriasis, paving the way for future clinical investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ijper.org [ijper.org]
- 2. Role of nitric oxide-scavenging activity of Karanjin and Pongapin in the treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic or Antiproliferative Activity of Natural Products against Keratinocytes for the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 5. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-155 promotes an inflammatory response in HaCaT cells via the IRF2BP2/KLF2/NF-κB pathway in psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Levels of TNF-α, IFN-γ, IL-6, IL-8, IL-12, IL-17, and IL-18 in Patients With Active Psoriasis and Correlation With Disease Severity PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of p38 MAPK in the Aetiopathogenesis of Psoriasis and Psoriatic Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. researchgate.net [researchgate.net]







- 11. Role of nitric oxide-scavenging activity of Karanjin and Pongapin in the treatment of Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Anti-Inflammatory Activities of Deprungsith Formulation and Its Bioactive Compounds Against Mild Psoriasis and Potential of Metabolic Herb-Drug Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIN1-silencing mitigates keratinocyte proliferation and the inflammatory response in psoriasis by activating mitochondrial autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Icaritin Inhibits JAK/STAT3 Signaling and Growth of Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Karanjin-Based Topical Formulation for Psoriasis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673290#developing-a-karanjin-based-topical-formulation-for-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com